6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity in Serotonin Receptors
This compound demonstrates significant antagonist activity in serotonin (5-HT2) receptors. Watanabe et al. (1992) synthesized derivatives with a 4-fluorobenzoyl piperidine group, showing potent 5-HT2 antagonist activity. This finding is crucial for understanding serotonin's role in various neurological processes and potential therapeutic applications (Watanabe et al., 1992).
Fluorescent Ligands for Receptor Visualization
Lacivita et al. (2009) developed "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high 5-HT(1A) receptor affinity and good fluorescence properties, useful for visualizing 5-HT(1A) receptors in cellular studies (Lacivita et al., 2009).
Synthesis Techniques and Chemical Properties
Li et al. (2012) developed an efficient technique for the synthesis of Urapidil, which includes a compound structurally similar to the one . They used β-cyclodextrin as an inverse phase-transfer catalyst, which can be relevant for synthesizing related compounds (Li et al., 2012).
Potential in Antiviral Research
Wang et al. (2009) characterized derivatives as potent inhibitors of HIV-1 attachment. These derivatives, including 4-fluoro and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, are significant in exploring new avenues for HIV treatment (Wang et al., 2009).
Applications in Pain Management and Anti-Inflammatory Agents
Abu-Hashem et al. (2020) synthesized novel compounds, including derivatives of pyrimidine, showing significant anti-inflammatory and analgesic activities. These findings highlight the compound's potential applications in pain management (Abu-Hashem et al., 2020).
Potential in Agricultural Chemistry
Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity. This suggests potential applications of similar compounds in agricultural chemistry (Li et al., 2005).
Potential in Anticonvulsant and Antidepressant Therapy
Obniska et al. (2015) synthesized new derivatives and evaluated their anticonvulsant activity, suggesting potential applications in anticonvulsant and antidepressant therapy (Obniska et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-18-8-6-17(7-9-18)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)16-4-2-15(22)3-5-16/h2-9,14H,10-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMPQTVMGHOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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